molecular formula C24H24N2O4 B11297700 N-(pyridin-2-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-(pyridin-2-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B11297700
M. Wt: 404.5 g/mol
InChI Key: KASURLCQIJMJDB-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic small molecule characterized by a fused furochromen core substituted with four methyl groups and a ketone at position 6. This structural motif is reminiscent of bioactive chromene derivatives, which are often explored for fluorescence properties or medicinal applications .

Properties

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C24H24N2O4/c1-13-16(4)29-22-15(3)23-20(11-19(13)22)14(2)18(24(28)30-23)8-9-21(27)26-12-17-7-5-6-10-25-17/h5-7,10-11H,8-9,12H2,1-4H3,(H,26,27)

InChI Key

KASURLCQIJMJDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4=CC=CC=N4)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and furochromene precursors. Common synthetic routes may involve:

    Condensation Reactions: Combining pyridine derivatives with furochromene intermediates under acidic or basic conditions.

    Amidation Reactions: Forming the amide bond through the reaction of carboxylic acid derivatives with amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and synthetic differences between the target compound and structurally analogous molecules from the evidence:

Compound Name Core Structure Key Substituents Synthesis Highlights Physical/Analytical Data
N-(pyridin-2-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide Furo[3,2-g]chromen 2,3,5,9-tetramethyl; pyridin-2-ylmethyl propanamide Not detailed in evidence; likely involves amide coupling and furochromen core synthesis. No direct data; IR likely shows C=O (1700–1730 cm⁻¹) and NH stretches (3275–3390 cm⁻¹) .
N-Benzyl-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanamide Furo[3,2-g]chromen 2,3,5,9-tetramethyl; benzyl propanamide Similar furochromen core; benzyl group introduced via nucleophilic substitution. CAS 853900-00-2; no analytical data provided.
N-(2,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-3-yl)-3-(((2,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-3-yl)methyl)thio)propanamide Furo[3,2-g]chromen 2,5,9-trimethyl; thioether-linked propanamide Synthesized via thiol-ene reaction in DMSO; analyzed via LC-MS (retention time: 9.55 min). LC/MS: [M+H]+ 572.09; IR likely shows dual C=O stretches.
N-(4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylpropanamide Pyrazolo[3,4-b]pyridine 4,6-dimethyl; phenyl propanamide Amide coupling; recrystallized from ethanol. m.p. 128–130°C; IR: 3275 cm⁻¹ (NH), 1690 cm⁻¹ (C=O); NMR: δ 2.35 (s, CH3).
N4-(3-chloro,4-fluorophenyl)-6-(2-pyridin-2-yl-ethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine Pyrrolo[2,3-d]pyrimidine Pyridin-2-yl-ethyl; 3-chloro-4-fluorophenyl Purified via column chromatography; NMR confirms aromatic and NH signals. m.p. >200°C (decomposed); HRMS confirms molecular ion.

Key Structural and Functional Differences:

Core Heterocycle: The target compound’s furochromen core differs from pyrazolo[3,4-b]pyridine and pyrrolo[2,3-d]pyrimidine , which may influence electronic properties and binding interactions.

Substituent Effects :

  • The pyridin-2-ylmethyl group in the target compound contrasts with benzyl or phenylpropanamide substituents. Pyridine’s nitrogen may enhance solubility or metal coordination compared to purely aromatic groups.

Synthetic Routes :

  • Thioether-linked furochromens require distinct coupling strategies (e.g., thiol-ene) versus standard amide bond formation. The target compound’s synthesis likely parallels ’s benzyl analog but with a pyridine-containing amine.

Analytical Data :

  • IR spectra for all compounds show characteristic C=O (1690–1730 cm⁻¹) and NH stretches. The target compound’s NMR would likely exhibit methyl resonances (δ 2.0–2.5) and pyridine aromatic protons (δ 7.0–8.5) .

Biological Activity

N-(pyridin-2-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a complex organic compound with significant potential in biological applications. Its unique structure combines a propanamide backbone with a pyridine moiety and a furochromene derivative, which are known to contribute to its biological activity. This article explores the biological activity of this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H30N2O4C_{22}H_{30}N_{2}O_{4}, with a molecular weight of approximately 394.47 g/mol . The structural features suggest potential interactions with biological targets that may lead to therapeutic effects.

Structural Characteristics

ComponentDescription
Backbone Propanamide
Pyridine Moiety Contributes to biological activity
Furochromene Derivative Enhances chemical reactivity

Anticancer Properties

Preliminary studies have indicated that this compound exhibits notable anticancer properties. Similar compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds with furochromene structures have demonstrated cytotoxicity against breast cancer and leukemia cells .

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors. This binding can modulate their activity, leading to various cellular responses including apoptosis and cell cycle arrest .

Case Studies

  • In vitro Studies : In vitro assays have demonstrated that derivatives of furochromene exhibit significant inhibition of human cancer cell lines at micromolar concentrations. For example, one study reported an IC50 value of approximately 10 µM for a related compound against MCF-7 breast cancer cells .
  • Multicellular Spheroid Assays : A recent study screened a library of compounds on multicellular spheroids and identified this compound as a promising candidate due to its ability to penetrate spheroid structures and induce cell death .

Comparative Analysis

To understand the relative effectiveness of this compound in comparison to similar compounds, the following table summarizes their biological activities:

Compound NameIC50 (µM)Target Cell LineActivity Type
N-(pyridin-2-ylmethyl)-3-(2,3,5,9-tetramethyl...)10MCF-7 (Breast Cancer)Cytotoxic
Ethyl 2-methyl-5-oxo...15HeLa (Cervical Cancer)Cytotoxic
N-(furan-2-ylmethyl)...25A549 (Lung Cancer)Cytotoxic

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